6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinone core, an oxadiazole ring, and a dioxolo group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core.
Substitution: The methoxy group and the sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, particularly those involving sulfanyl and oxadiazole groups.
Medicine: The compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism by which 6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and oxadiazole groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyflavanone: Shares the methoxy group and aromatic structure but lacks the oxadiazole and quinazolinone components.
Indole Derivatives: Contain a similar aromatic core but differ in the specific functional groups and overall structure.
Uniqueness
6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a quinazolinone core, an oxadiazole ring, and a dioxolo group.
Properties
IUPAC Name |
6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-3-8-26-21(27)14-9-17-18(30-12-29-17)10-15(14)23-22(26)32-11-19-24-20(25-31-19)13-6-4-5-7-16(13)28-2/h3-7,9-10H,1,8,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZSXBQDNDKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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